molecular formula C9H9F2NO2 B2574811 (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid CAS No. 1270156-95-0

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid

Cat. No.: B2574811
CAS No.: 1270156-95-0
M. Wt: 201.173
InChI Key: AGYPPOKFXIOJTJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,6-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the desired (3S)-enantiomer.

    Final Step: The chiral amine is then reacted with a suitable carboxylic acid derivative to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid
  • (3S)-3-amino-3-(2,6-dibromophenyl)propanoic acid
  • (3S)-3-amino-3-(2,6-dimethylphenyl)propanoic acid

Uniqueness

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity compared to similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYPPOKFXIOJTJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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